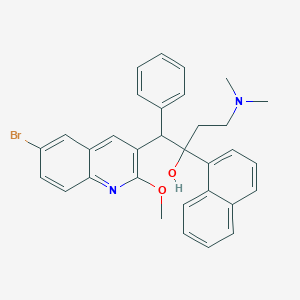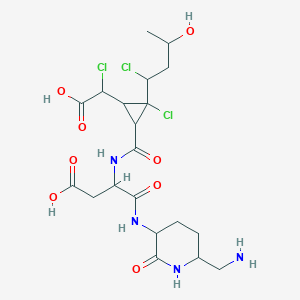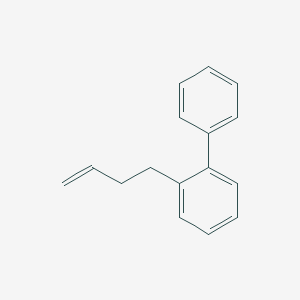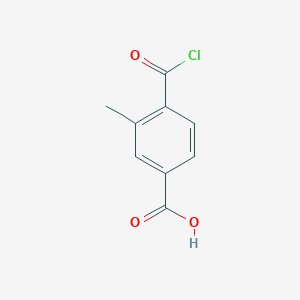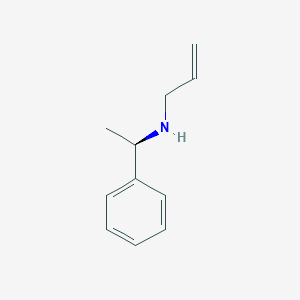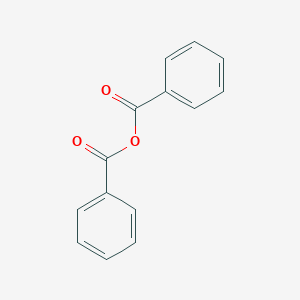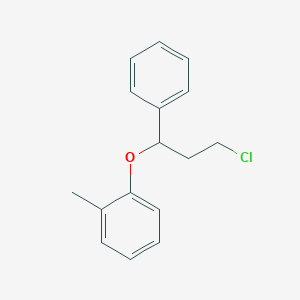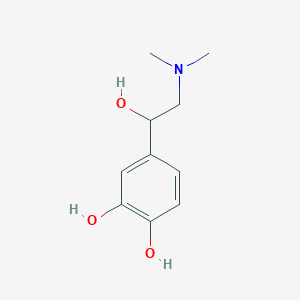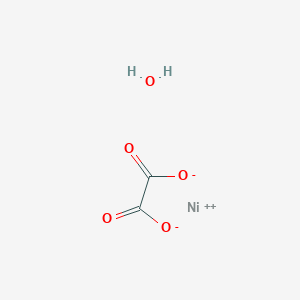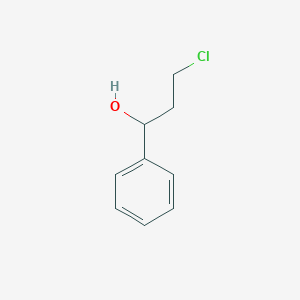
4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine is a chemical compound that is widely used in scientific research due to its unique properties. It is a piperazine derivative that has been extensively studied for its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine is not fully understood. However, it is believed to act as a serotonin and dopamine receptor agonist, which may contribute to its antidepressant and anxiolytic effects. It has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been found to decrease the levels of glutamate and increase the levels of GABA, which may contribute to its antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine in lab experiments is its unique pharmacological profile. It has been found to have a wide range of pharmacological activities, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for research on 4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine. One of the main areas of research is the development of more efficient synthesis methods that can increase the availability and reduce the cost of this compound. Another area of research is the study of its potential applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and its potential side effects.
Synthesemethoden
The synthesis of 4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine is a complex process that involves several steps. The first step involves the synthesis of 1-(2-pyridyl)piperazine, which is then reacted with 3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)propanal to form the intermediate compound. The intermediate compound is then reacted with n-propylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine has been extensively studied for its potential applications in various fields of research. It has been found to have a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
CAS-Nummer |
153526-67-1 |
|---|---|
Produktname |
4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine |
Molekularformel |
C25H32N2O2 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
1-[3-(5-methoxy-3,4-dihydronaphthalen-1-yl)propyl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C25H32N2O2/c1-28-24-14-6-10-21-20(8-5-11-22(21)24)9-7-15-26-16-18-27(19-17-26)23-12-3-4-13-25(23)29-2/h3-4,6,8,10,12-14H,5,7,9,11,15-19H2,1-2H3 |
InChI-Schlüssel |
GNEXYDKXZDQGAN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC3=CCCC4=C3C=CC=C4OC |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC3=CCCC4=C3C=CC=C4OC |
Andere CAS-Nummern |
153526-67-1 |
Synonyme |
4-(3-(1,2-dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine MNPPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)

